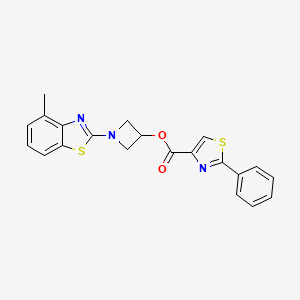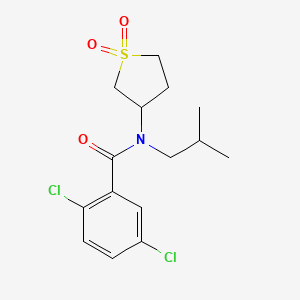![molecular formula C15H17ClN2O2S3 B6506039 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine CAS No. 1421489-78-2](/img/structure/B6506039.png)
2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a thiophene ring, which are common structures in many organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the functional groups present .Mécanisme D'action
Target of Action
The primary targets of the compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” are currently unknown. The compound contains a sulfonyl group attached to a 5-chlorothiophen-2-yl moiety and a piperidin-4-yl moiety . These functional groups are often found in bioactive molecules, suggesting that the compound may interact with biological targets.
Mode of Action
The compound’s sulfonyl group could potentially form hydrogen bonds with its target, while the 5-chlorothiophen-2-yl and piperidin-4-yl moieties could contribute to binding through hydrophobic interactions . Further experimental studies are required to elucidate the exact mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could interfere with pathways involving sulfonamide-related enzymes or receptors . .
Pharmacokinetics
The compound’s logP value of 3.9784 suggests that it is moderately lipophilic, which could influence its absorption and distribution . Its logD value of 3.9784 and logSw value of -4.2048 also suggest potential for significant distribution in the body . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could exert effects related to sulfonamide activity , such as inhibition of certain enzymes or modulation of receptor activity . .
Avantages Et Limitations Des Expériences En Laboratoire
2-CTP has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain, making it a cost-effective option for research. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be toxic if not handled properly and can be difficult to use in certain experiments due to its reactivity.
Orientations Futures
There are several potential future directions for research involving 2-CTP. One potential direction is to further explore its anti-cancer properties and determine how it can be used to effectively treat cancer. Additionally, further research could be done to explore its potential applications in the development of new pharmaceuticals and biocatalysts. Finally, further research could be done to explore its potential use in the development of new materials and catalysts.
Méthodes De Synthèse
2-CTP is synthesized through a two-step process. First, 5-chlorothiophen-2-ylsulfonyl chloride is reacted with 4-piperidinol in aqueous sodium hydroxide to form the intermediate 5-chlorothiophen-2-ylsulfonyl piperidin-4-ylmethyl sulfide. This intermediate is then reacted with pyridine in the presence of a base to form 2-CTP.
Applications De Recherche Scientifique
2-CTP has been used in various scientific research applications, including the synthesis of new materials, the development of new catalysts, and the study of drug delivery systems. It has also been used in the synthesis of various pharmaceuticals and biocatalysts. Additionally, it has been used to study the effects of various drugs on the human body and to develop new therapeutic agents.
Propriétés
IUPAC Name |
2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S3/c16-13-4-5-15(22-13)23(19,20)18-9-6-12(7-10-18)11-21-14-3-1-2-8-17-14/h1-5,8,12H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGRHISCGPKJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)
![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)
![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)
![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

![2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506031.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)
![2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506047.png)


![2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6506066.png)